molecular formula C9H13NOS2 B14585651 O-tert-Butyl thiophen-2-ylcarbamothioate CAS No. 61528-58-3

O-tert-Butyl thiophen-2-ylcarbamothioate

Cat. No.: B14585651
CAS No.: 61528-58-3
M. Wt: 215.3 g/mol
InChI Key: JKPIPKSTDUJJNF-UHFFFAOYSA-N
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Description

O-tert-Butyl thiophen-2-ylcarbamothioate is an organic compound that features a thiophene ring substituted with a tert-butyl group and a carbamothioate moiety. Thiophene derivatives are known for their significant roles in various fields, including medicinal chemistry and material science, due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl thiophen-2-ylcarbamothioate typically involves the reaction of thiophene derivatives with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamothioate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl thiophen-2-ylcarbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of O-tert-Butyl thiophen-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbamothioate moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

61528-58-3

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

O-tert-butyl N-thiophen-2-ylcarbamothioate

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,12)

InChI Key

JKPIPKSTDUJJNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=S)NC1=CC=CS1

Origin of Product

United States

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